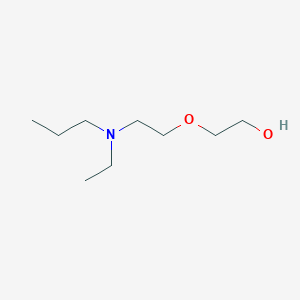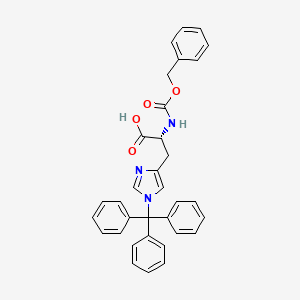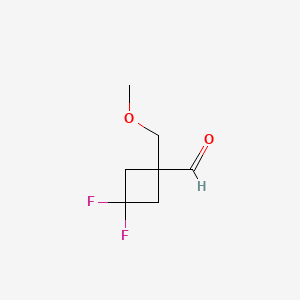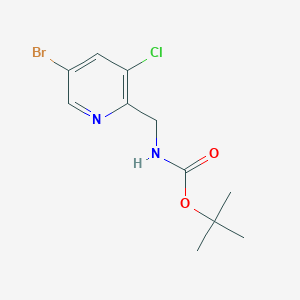
tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C11H14BrClN2O2. It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, along with a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate typically involves the following steps:
Bromination: The starting material, 2-chloropyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Carbamate Formation: The brominated product is then reacted with tert-butyl chloroformate and a base (such as triethylamine) to form the tert-butyl carbamate group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Medicine:
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate is primarily based on its ability to interact with biological targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance binding affinity through halogen bonding, while the carbamate group can form hydrogen bonds or other interactions with the target site. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
- tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
- tert-Butyl (4-bromo-3-chloropyridin-2-yl)methylcarbamate
Comparison:
- Structural Differences: While all these compounds share a pyridine core with bromine and chlorine substituents, the position of these substituents and the presence of additional functional groups (such as hydroxyl or methoxy) can significantly alter their chemical properties and reactivity.
- Unique Features: tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14BrClN2O2 |
|---|---|
Molecular Weight |
321.60 g/mol |
IUPAC Name |
tert-butyl N-[(5-bromo-3-chloropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15-6-9-8(13)4-7(12)5-14-9/h4-5H,6H2,1-3H3,(H,15,16) |
InChI Key |
HMKZXRRHLWKZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


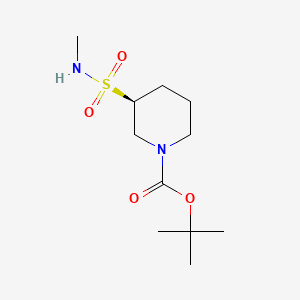
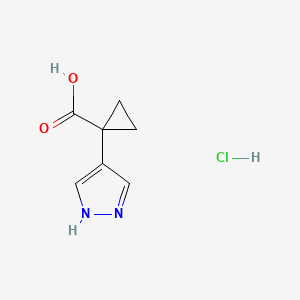
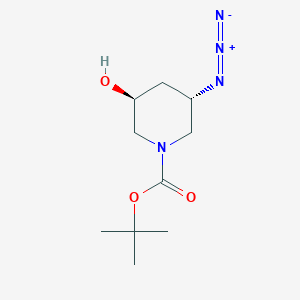
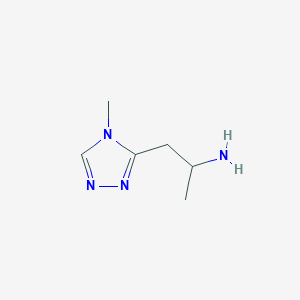
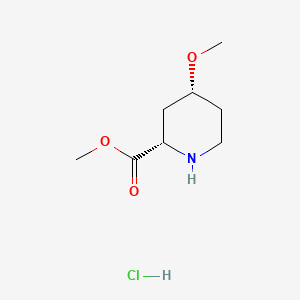
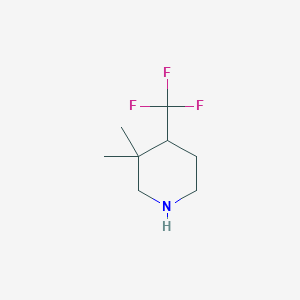
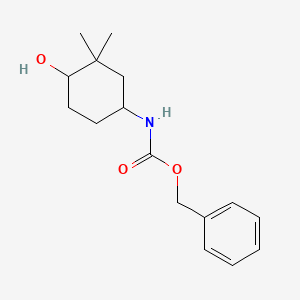
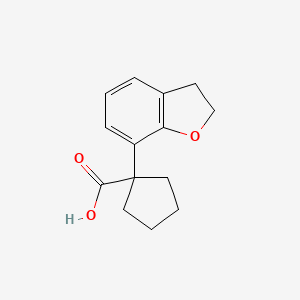
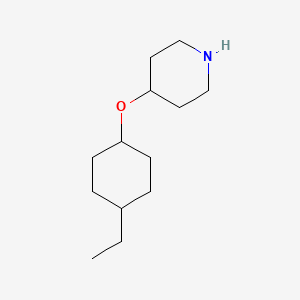
![rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)
![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)
